molecular formula C14H20N2O3 B2358808 [1-(2,2-diethoxyethyl)-1H-1,3-benzodiazol-2-yl]methanol CAS No. 612046-90-9

[1-(2,2-diethoxyethyl)-1H-1,3-benzodiazol-2-yl]methanol

Cat. No.: B2358808
CAS No.: 612046-90-9
M. Wt: 264.325
InChI Key: MDCNEJHEPKTHMG-UHFFFAOYSA-N
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Description

[1-(2,2-diethoxyethyl)-1H-1,3-benzodiazol-2-yl]methanol is an organic compound with the molecular formula C14H20N2O3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry.

Scientific Research Applications

Chemistry

In chemistry, [1-(2,2-diethoxyethyl)-1H-1,3-benzodiazol-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

The compound has potential applications in biological research due to its structural similarity to biologically active benzimidazole derivatives. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Benzimidazole derivatives are known for their antiviral, antifungal, and anticancer activities, and this compound may exhibit similar properties.

Industry

In the industrial sector, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it valuable in various manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,2-diethoxyethyl)-1H-1,3-benzodiazol-2-yl]methanol typically involves the reaction of benzimidazole with 2,2-diethoxyethanol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[1-(2,2-diethoxyethyl)-1H-1,3-benzodiazol-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Mechanism of Action

The mechanism of action of [1-(2,2-diethoxyethyl)-1H-1,3-benzodiazol-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    [1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol: A triazole derivative with similar structural features.

    1H-Benzimidazole-2-methanol: A simpler benzimidazole derivative without the diethoxyethyl group.

Uniqueness

[1-(2,2-diethoxyethyl)-1H-1,3-benzodiazol-2-yl]methanol is unique due to the presence of the diethoxyethyl group, which can enhance its solubility and reactivity. This structural feature distinguishes it from other benzimidazole derivatives and may contribute to its specific pharmacological properties.

Properties

IUPAC Name

[1-(2,2-diethoxyethyl)benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-3-18-14(19-4-2)9-16-12-8-6-5-7-11(12)15-13(16)10-17/h5-8,14,17H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCNEJHEPKTHMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C2=CC=CC=C2N=C1CO)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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